molecular formula C18H15D4ClN4 B602451 Clozapine-D4 CAS No. 204395-52-8

Clozapine-D4

Cat. No. B602451
M. Wt: 330.85
InChI Key:
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Description

Clozapine-D4 is a stable-labeled internal standard used for the quantification of clozapine . It is an atypical antipsychotic drug used for the treatment of schizophrenia .


Synthesis Analysis

The synthesis of Clozapine-D4 involves blocking of 5-HT 2A /5-HT 2C serotonin receptors and the D1-4 dopamine receptors, with the highest affinity for the D 4 dopamine receptor .


Molecular Structure Analysis

The formal name of Clozapine-D4 is 8-chloro-11-(4-methyl-1-piperazinyl-d4)-5H-dibenzo[b,e][1,4]diazepine . Its molecular formula is C18H15D4ClN4 .


Chemical Reactions Analysis

Clozapine-D4 is a partial agonist at the serotonin (5-HT) receptor subtype 5-HT 1A. It also binds to 5-HT 2A, 5-HT 2C, 5-HT 3, 5-HT 6 and 5-HT 7 receptors, as well as the histamine H 1 and α 1 -adrenergic receptors .


Physical And Chemical Properties Analysis

Clozapine-D4 has a molecular weight of 330.9 and a purity of ≥99% deuterated forms (d1-d4). It is soluble in DMF, DMSO, and ethanol .

Scientific Research Applications

  • Psychiatry

    • Application : Clozapine is globally recognized for its efficacy in several psychiatric disorders, with an FDA indication for reducing the risk of repeated suicidal behavior in patients with schizophrenia or schizoaffective disorder .
    • Method of Application : Clozapine is administered orally, and the dosage is adjusted according to the patient’s response and tolerance .
    • Results : The results confirmed the efficacy of clozapine in clinical practice, although its use is limited by adverse effects such as agranulocytosis, myocarditis, and seizures .
  • Neurology

    • Application : Clozapine has been used off-label for the treatment of Parkinson’s disease .
    • Method of Application : Similar to its use in psychiatry, Clozapine is administered orally for Parkinson’s disease, with the dosage adjusted based on the patient’s response and tolerance .
    • Results : While specific results vary, some patients with Parkinson’s disease have shown improvement with Clozapine treatment .
  • Neuroprotection and Neurotrophism

    • Application : A growing field of research is stressing a possible broader beneficial effect of Clozapine in promoting neuroprotection and neurotrophism .
    • Method of Application : The methods of application for this use are still under research .
    • Results : The results are still under investigation, but the potential for Clozapine to promote neuroprotection and neurotrophism is promising .
  • Bipolar Disorder

    • Application : Clozapine has been used off-label for the treatment of bipolar disorder .
    • Method of Application : Clozapine is administered orally, with the dosage adjusted based on the patient’s response and tolerance .
    • Results : While specific results vary, some patients with bipolar disorder have shown improvement with Clozapine treatment .
  • Major Depressive Disorder (MDD)

    • Application : Clozapine has also been used off-label for the treatment of major depressive disorder (MDD) .
    • Method of Application : Clozapine is administered orally, with the dosage adjusted based on the patient’s response and tolerance .
    • Results : While specific results vary, some patients with MDD have shown improvement with Clozapine treatment .
  • Treatment-Resistant Schizophrenia

    • Application : Clozapine is superior to other antipsychotics as a therapy for treatment-resistant schizophrenia .
    • Method of Application : Clozapine is administered orally, with the dosage adjusted based on the patient’s response and tolerance .
    • Results : Clozapine has shown significant efficacy in reducing the symptoms of treatment-resistant schizophrenia .
  • Electroconvulsive Therapy (ECT)

    • Application : Clozapine has been used in conjunction with electroconvulsive therapy (ECT) for the treatment of several psychiatric disorders .
    • Method of Application : The specific methods of application for this use are still under research .
    • Results : Evidence to date suggests that the ability of Clozapine to elicit epileptiform activity and alter EEG activity, increase neuroplasticity and elevate brain levels of neurotrophic factors, affect imbalances in the relationship between glutamate and γ-aminobutyric acid (GABA), and reduce inflammation through effects on neuron–glia interactions are common underlying mechanisms of these two treatments .

Safety And Hazards

Clozapine-D4 is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is toxic if swallowed, causes skin irritation, and may cause respiratory irritation. It is suspected of causing genetic defects and damaging fertility or the unborn child .

Future Directions

Preventing delay in initiating clozapine and relapses could help promote long-term clozapine response in patients with treatment-resistant schizophrenia. Future longitudinal studies are required to explore the neuropathological correlates of relapses and delay in clozapine initiation .

properties

IUPAC Name

3-chloro-6-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUDBNBUXVUHMW-MKQHWYKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CN(CC(N1C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135565
Record name 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clozapine-D4

CAS RN

204395-52-8
Record name 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204395-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 204395-52-8
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Citations

For This Compound
96
Citations
PA Broderick, MF Piercey - Journal of neural transmission, 1998 - Springer
With in vivo microvoltammetry, the dopamine (DA) receptor antagonists, clozapine (D 4 /D 2 ), haloperidol (D 2 ) and the selective D 4 antagonist, PNU-101387G, were evaluated for …
Number of citations: 64 link.springer.com
L Tang, RD Todd, A Heller, KL O'Malley - Journal of Pharmacology and …, 1994 - ASPET
In order to study the properties of the D2-like dopamine receptors, D2, D3 and D4 clones were transfected into mouse Ltk- fibroblasts, CCL1.3, and a neuronal mesencephalic cell line, …
Number of citations: 277 jpet.aspetjournals.org
JD Brioni, DJB Kim, AB O'Neill, JEG Williams… - Brain research, 1994 - Elsevier
Rats were trained to discriminate 1.9 μmol/kg (−)-nicotine (0.3 mg/kg) from saline in a standard two-bar operant conditioning paradigm with food reinforcement. The effect of neuronal …
Number of citations: 65 www.sciencedirect.com
P Cabarcos-Fernandez, I Alvarez-Freire… - Microchemical …, 2022 - Elsevier
… of Clozapine and Clozapine-d4 were injected … for Clozapine-d4 were 87 (quantifier ion), 60 and 426 (qualifier ion). The retention time for Clozapine was 10.10 min and for Clozapine-d4 …
Number of citations: 2 www.sciencedirect.com
YU Adachi, Y Aramaki, M Satomoto, H Higuchi… - Neurochemistry …, 2003 - Elsevier
The effect of halothane anesthesia on changes in the extracellular concentrations of dopamine (DA) and its metabolites (3-methoxytyramine (3-MT), 3,4-dihydroxyphenylacetic acid (…
Number of citations: 16 www.sciencedirect.com
JG Swales, N Strittmatter, JW Tucker, MR Clench… - Scientific reports, 2016 - nature.com
… clozapine-d4 IS. When each individual calibration point is compared (SI Table 2) the variation in the presence of the clozapine-d4 … –41.1% in the presence of clozapine-d4 (SI Table 3). …
Number of citations: 66 www.nature.com
M Kassiou, K Mardon, F Mattner, A Katsifis, B Dikic - Life Sciences, 2001 - Elsevier
(+)-2-[ 123 I]A-69024, [(+)-1-(2-[ 123 I]iodo-4,5-dimethoxy-benzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline], is a specific and enantioselective dopamine D1 …
Number of citations: 4 www.sciencedirect.com
M Kassiou, U Scheffel, HT Ravert, WB Mathews… - Nuclear medicine and …, 1995 - Elsevier
[ 11 C]A-69024, (±)-1-(2-bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-[ 11 C]methyl-1,2,3,4-tetra-hydroisoquinoline, is a specific and selective dopamine D1 radiotracer. The in …
Number of citations: 14 www.sciencedirect.com
DS Domingues, ID de Souza, MEC Queiroz - Journal of Chromatography B, 2015 - Elsevier
… standards) haloperidol-d4, clonazepam-d4, paroxetine-d6, citalopram-d6, sertraline-d3, imipramine-d3, clomipramine-d3, quetiapine-d8, diazepam-d5, fluoxetine-d6, clozapine-d4, and …
Number of citations: 36 www.sciencedirect.com
YU Adachi, H Higuchi, K Watanabe, Y Uchihashi… - Anesthesiology, 2001
Number of citations: 0

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